Monolaurin

Description

RN given refers to cpd with unspecified monolaurin locant

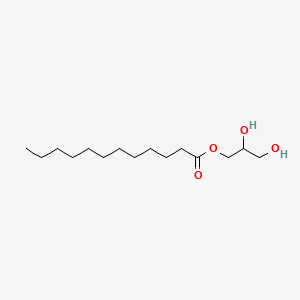

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxypropyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16/h14,16-17H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIWANIATODDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041275 | |

| Record name | 1-Monolaurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Liquid | |

| Record name | Dodecanoic acid, 2,3-dihydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

142-18-7, 27215-38-9, 67701-26-2 | |

| Record name | 1-Monolaurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monolaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monolaurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027215389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerides, C12-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067701262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl laurate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16635 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dodecanoic acid, 2,3-dihydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerides, C12-18 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Monolaurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxypropyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycerides, C12-18 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lauric acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR963Y5QYW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Monolaurin from Lauric Acid and Glycerol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methods for synthesizing monolaurin, a monoglyceride with significant applications in the pharmaceutical, cosmetic, and food industries due to its broad-spectrum antimicrobial and antiviral properties. The synthesis of this compound is primarily achieved through the esterification of lauric acid and glycerol, a reaction that can be effectively catalyzed by enzymes or acids. This document details the experimental protocols, presents comparative quantitative data, and illustrates the key processes and relationships through logical diagrams.

Chemical Reaction Pathway

The fundamental reaction for this compound synthesis is the esterification of one molecule of lauric acid with one molecule of glycerol. This reaction yields this compound and water. However, the reaction can proceed further to form dilaurin and trilaurin. The selectivity towards this compound is a critical aspect of the synthesis process.

Caption: General reaction scheme for the esterification of lauric acid and glycerol.

Catalytic Synthesis Methods: A Comparative Workflow

The synthesis of this compound can be broadly categorized into two main approaches: enzymatic catalysis and acid catalysis. Each method has a distinct workflow with its own set of advantages and disadvantages.

Purification of Monolaurin Using Column Chromatography: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the purification of monolaurin, a monoglyceride of lauric acid with significant antimicrobial and immunomodulatory properties. The focus is on the application of column chromatography, a fundamental technique for the separation and purification of individual compounds from a mixture. This document is intended for researchers, scientists, and drug development professionals working on the isolation and characterization of this compound.

Introduction to this compound and the Importance of Purification

This compound (1-monododecanoyl-rac-glycerol) is a medium-chain fatty acid derivative with broad-spectrum antimicrobial activity against various bacteria, viruses, and fungi.[1][2] Its mechanism of action involves the disruption of lipid-coated cell membranes of pathogens and interference with signal transduction pathways.[1] Given its therapeutic potential, obtaining high-purity this compound is crucial for research and pharmaceutical applications to ensure safety, efficacy, and accurate characterization of its biological activities. Column chromatography is a widely used method for this purpose.[3][4]

Principles of Column Chromatography for this compound Purification

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[5][6] For the purification of this compound, a normal-phase chromatography setup is typically employed. In this setup, a polar stationary phase, such as silica gel, is used in conjunction with a less polar mobile phase.[3][4][5] this compound, being a moderately polar molecule due to its hydroxyl groups, will have a moderate affinity for the silica gel. By carefully selecting the mobile phase composition, this compound can be effectively separated from less polar impurities (like dilaurin, trilaurin, and unreacted lauric acid) and more polar impurities.

Experimental Protocols

This section details the experimental procedures for the synthesis and subsequent purification of this compound via column chromatography.

A common method for synthesizing this compound is the direct esterification of lauric acid and glycerol.[3][4][7]

-

Reactants: Lauric acid and glycerol (e.g., in a 1:1 molar ratio).[3][4]

-

Catalyst: An acid catalyst such as p-toluenesulfonic acid (pTSA) or sulfuric acid (H₂SO₄) is often used (e.g., 5% w/w of lauric acid).[3][4][7]

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 130°C) for several hours (e.g., 6 hours) and can be performed solvent-free.[3][4]

-

Work-up: After the reaction, the crude product containing this compound, dilaurin, trilaurin, and unreacted starting materials is obtained. This mixture is then subjected to purification.

The following protocol outlines the steps for purifying this compound from the crude reaction mixture using silica gel column chromatography.

-

Stationary Phase: Silica gel (e.g., 230-400 mesh) is used as the stationary phase.[8][9] The amount of silica gel used is typically 20 to 100 times the weight of the crude sample to be purified.[9]

-

Column Packing: The column is prepared by making a slurry of the silica gel in a non-polar solvent (e.g., n-hexane) and pouring it into the chromatography column. The column is then allowed to pack under gravity or with the application of gentle pressure.[6][9]

-

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the packed silica gel column.[5]

-

Mobile Phase (Eluent): A mixture of a non-polar solvent and a moderately polar solvent is used as the mobile phase. A common eluent system is a mixture of n-hexane and ethyl acetate.[3][4] The polarity of the mobile phase can be gradually increased (gradient elution) to first elute the non-polar impurities and then the this compound.

-

Elution and Fraction Collection: The mobile phase is passed through the column, and fractions of the eluate are collected sequentially in separate tubes.[6]

-

Monitoring the Separation: The separation process is monitored by Thin Layer Chromatography (TLC) of the collected fractions. A suitable mobile phase for TLC analysis of this compound is a mixture of hexane, diethyl ether, and acetic acid (60:40:1, v/v/v). Another reported TLC mobile phase is chloroform:acetone:methanol (9.5:0.45:0.05, v/v/v).[10]

-

Isolation of Pure this compound: Fractions containing pure this compound (as determined by TLC) are combined, and the solvent is removed under reduced pressure to yield the purified product.

Quantitative Data on this compound Purification

The efficiency of the purification process is evaluated based on the yield and purity of the final product. The following tables summarize quantitative data from various studies on this compound synthesis and purification.

Table 1: Yield and Purity of 1-Monolaurin from Different Purification Methods

| Synthesis Method | Purification Method | Catalyst | Yield (%) | Purity (%) | Reference |

| Esterification of Lauric Acid and Glycerol | Column Chromatography | H₂SO₄ | 31.05 | 91 | [3][4] |

| Esterification of Lauric Acid and Glycerol | Liquid-Liquid Extraction | pTSA (2.5%) | 43.54 | 100 | [3] |

| Esterification of Lauric Acid and Glycerol | Liquid-Liquid Extraction | pTSA (5%) | 27.89 | 100 | [3] |

Table 2: Yield and Purity of 2-Monolaurin from Preparative TLC

| Synthesis Method | Purification Method | Yield (%) | Purity (%) | Reference |

| Ethanolysis of Triglyceride from Coconut Oil | Preparative TLC and Recrystallization | 76 | 100 | [10][11] |

Purity Assessment Methods

The purity of the isolated this compound should be rigorously assessed using appropriate analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound. A reversed-phase column (e.g., C18) with a suitable mobile phase can be used to separate this compound from any remaining impurities.

-

Gas Chromatography-Flame Ionization Detector (GC-FID): GC-FID is another effective method for the quantification and purity analysis of this compound.[8][12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, allowing for the confirmation of the identity and purity of this compound.[10]

Visualizations

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

- 1. myfoodresearch.com [myfoodresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antibacterial Activity 1-Monolaurin – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis and Antibacterial Activity 1-Monolaurin : Oriental Journal of Chemistry [orientjchem.org]

- 5. columbia.edu [columbia.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. Column chromatography - Wikipedia [en.wikipedia.org]

- 10. Synthesis and Antibacterial Activity of 2-Monolaurin : Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. ijert.org [ijert.org]

The Antifungal Power of Monolaurin: A Technical Guide to its Efficacy Against Candida albicans

For Immediate Release

Los Angeles, CA – November 7, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the antifungal properties of monolaurin against the opportunistic fungal pathogen, Candida albicans. This document details the quantitative efficacy of this compound, outlines key experimental protocols, and visualizes its mechanism of action and relevant fungal signaling pathways.

Candida albicans is a major cause of opportunistic fungal infections in humans, ranging from superficial mucosal infections to life-threatening systemic candidiasis, particularly in immunocompromised individuals. The increasing prevalence of antifungal resistance necessitates the exploration of novel therapeutic agents. This compound, a natural monoglyceride derived from lauric acid found in coconut oil, has demonstrated significant antifungal activity against C. albicans, including its resilient biofilm forms.

Quantitative Efficacy of this compound against Candida albicans

This compound exhibits potent fungicidal activity against planktonic C. albicans and is effective in reducing established biofilms. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Antifungal Susceptibility of Planktonic Candida albicans to this compound [1][2]

| Parameter | Concentration Range (µM) | Notes |

| Minimum Inhibitory Concentration (MIC) | 62.5 - 125 | The lowest concentration that inhibits visible growth. |

| Minimum Fungicidal Concentration (MFC) | 125 - 250 | The lowest concentration that kills the fungus. |

Table 2: Efficacy of this compound against Candida albicans Biofilms [1][2]

| Treatment Concentration (µM) | Effect | Significance |

| 1,250 | Significant reduction in biofilm fungal load (Log CFU/ml). | p < 0.05 compared to control. |

| 2,500 | Significant reduction in biofilm fungal load (Log CFU/ml). | p < 0.05 compared to control. |

Core Mechanism of Action

This compound's primary antifungal mechanism is the disruption of the fungal cell membrane. As a surfactant-like molecule, it integrates into the lipid bilayer, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death.[3][4] This direct action on the cell membrane is a key factor in its effectiveness against drug-resistant strains of C. albicans.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of the key experimental protocols used to evaluate the antifungal properties of this compound against C. albicans.

Antifungal Susceptibility Testing (Planktonic Cells)

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against planktonic C. albicans.

Candida albicans Biofilm Inhibition Assay

This assay evaluates the efficacy of this compound in reducing pre-formed C. albicans biofilms.

Impact on Virulence Factors and Signaling Pathways

The virulence of C. albicans is intricately linked to its ability to switch from a yeast to a hyphal morphology, a process regulated by complex signaling pathways. While the direct molecular targets of this compound within these pathways have not been fully elucidated, its membrane-disruptive action is known to inhibit hyphal formation, a critical virulence factor.[5]

One of the key signaling cascades controlling hyphal morphogenesis is the Ras/cAMP/PKA pathway. Environmental cues activate this pathway, leading to the expression of hypha-specific genes.

It is hypothesized that the cellular stress induced by this compound's disruption of the cell membrane interferes with the proper functioning of these intricate signaling networks, thereby impeding the morphological transition essential for virulence.

Conclusion and Future Directions

This compound presents a promising natural antifungal agent against Candida albicans. Its potent activity against both planktonic cells and biofilms, coupled with a direct membrane-disruptive mechanism that may circumvent common resistance pathways, underscores its therapeutic potential.

Future research should focus on elucidating the precise molecular interactions between this compound and fungal signaling components to fully understand its mode of action. Furthermore, in vivo studies and clinical trials are warranted to translate these promising in vitro findings into effective therapeutic strategies for candidiasis. This technical guide serves as a foundational resource for researchers dedicated to advancing the development of novel antifungal therapies.

References

Biosynthesis of Monolaurin from Lauric Acid in the Human Body: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monolaurin, the monoglyceride of lauric acid, has garnered significant attention for its potent antimicrobial and antiviral properties. While present in certain natural sources like coconut oil and human breast milk, its endogenous synthesis from dietary lauric acid is a key area of interest for therapeutic development. This technical guide provides an in-depth exploration of the putative biosynthetic pathways of this compound in the human body, summarizing available quantitative data, and detailing experimental protocols for its study. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

Lauric acid, a 12-carbon saturated fatty acid, is a major component of coconut oil and palm kernel oil.[1] In the human body, lauric acid is a precursor to this compound, a compound with significantly greater antimicrobial efficacy.[2] The conversion of lauric acid to this compound is an enzymatic process, though the precise mechanisms and efficiencies in vivo are still areas of active investigation.[3] Understanding the biosynthesis of this compound is critical for harnessing its therapeutic potential, as direct supplementation may be complemented or optimized by enhancing endogenous production from dietary sources. This guide delves into the core scientific principles of this conversion, presenting the current understanding and methodologies for its further elucidation.

Metabolic Fate of Lauric Acid

Upon ingestion, triglycerides rich in lauric acid are hydrolyzed by lipases in the digestive system, releasing free lauric acid.[3] As a medium-chain fatty acid (MCFA), lauric acid is primarily absorbed directly into the portal circulation and transported to the liver for rapid metabolism.[4] A significant portion of lauric acid undergoes β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production or be used in ketogenesis.[4]

Lauric acid can also be incorporated into various lipids, including triglycerides for storage in adipose tissue.[5] This process involves the esterification of fatty acids to a glycerol backbone, a reaction catalyzed by a series of acyltransferases.

Putative Biosynthesis of this compound

The direct biosynthesis of this compound from lauric acid in human tissues is not as well-characterized as the synthesis of triglycerides. However, based on our understanding of lipid metabolism, a putative pathway can be proposed. The core reaction is the esterification of one molecule of lauric acid with one molecule of glycerol. This reaction is the reverse of lipolysis and can be catalyzed by certain lipases under specific physiological conditions.

Several classes of enzymes are potential candidates for catalyzing this reaction:

-

Hormone-Sensitive Lipase (HSL): While primarily known for its role in hydrolyzing stored triglycerides in adipocytes, lipases are capable of catalyzing esterification reactions, particularly when the concentration of substrates (lauric acid and glycerol) is high.[6][7] HSL is known to act on a wide range of substrates, including monoacylglycerols.[6]

-

Diacylglycerol Acyltransferase (DGAT): This enzyme catalyzes the final step of triglyceride synthesis, the acylation of diacylglycerol. Lauric acid has been shown to be a substrate for DGAT.[4][5] It is plausible that under certain conditions, DGAT or a similar acyltransferase could esterify lauric acid to a glycerol backbone, although its primary role is in the formation of di- and triglycerides.

-

Monoacylglycerol Lipase (MGL): MGL is primarily responsible for the hydrolysis of monoacylglycerols.[8] However, the reversible nature of enzyme catalysis suggests that a reverse reaction, though likely not thermodynamically favored under typical cellular conditions, could occur. The structure of human MGL provides insights into its substrate specificity.[9]

-

sn-Glycerol-3-phosphate Acyltransferase and Lysophosphatidic Acid Acyltransferase (LPAAT): These enzymes are involved in the initial steps of triglyceride and phospholipid synthesis. Lauric acid can serve as a substrate for these enzymes, leading to the formation of lysophosphatidic acid and subsequently phosphatidic acid.[5][10] While this pathway primarily leads to more complex lipids, the potential for intermediate monoacylglycerol formation cannot be entirely ruled out.

The proposed pathway is likely influenced by the cellular concentrations of lauric acid, glycerol, and the activation state of the involved enzymes, which are in turn regulated by hormonal signals and the overall metabolic state of the cell.

References

- 1. Biomedical Applications of Lauric Acid: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Lauric acid-rich medium-chain triglycerides can substitute for other oils in cooking applications and may have limited pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo incorporation of lauric acid into rat adipose tissue triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Monoglyceride lipase: structure and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. farm.ucl.ac.be [farm.ucl.ac.be]

- 10. Identification of an intrinsic lysophosphatidic acid acyltransferase activity in the lipolytic inhibitor G0/G1 switch gene 2 (G0S2) - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of monolaurin including solubility and melting point

This technical guide provides an in-depth overview of the core physical properties of monolaurin (glycerol monolaurate), a monoglyceride derived from lauric acid. Primarily intended for researchers, scientists, and professionals in drug development, this document compiles essential data on its solubility and melting point, details the experimental methodologies for their determination, and illustrates relevant processes through structured diagrams.

Core Physical Characteristics

This compound is the mono-ester formed from glycerol and lauric acid.[1] At room temperature, it typically presents as a white to off-white solid with a waxy texture.[2] It is recognized for its antimicrobial properties, which are leveraged in the food, cosmetic, and pharmaceutical industries.[2][3]

Quantitative Physical Data

The following tables summarize the key quantitative data regarding the melting point and solubility of this compound.

Table 1: Melting Point of this compound

| Melting Point (°C) | Reference(s) |

| 63 | [1][][5] |

| 56 - 60 | [6] |

| 56 | [7] |

| 45 - 55 (Solidification Point) | [8] |

| 43 - 45 | [2] |

| 35.56 | [9] |

Note: The variability in melting point can be attributed to the purity of the sample and the experimental method used for its determination.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference(s) | | :--- | :--- | | Water | Practically Insoluble / Limited Solubility |[2][3][][5][7][10][11][12] | | | 6 mg/L |[5][10] | | | 12.67 mg/L @ 25°C (estimated) |[13] | | Ethanol | Soluble |[2] | | | A 30-60% aqueous ethanol solution can be prepared. |[14] | | Chloroform | Soluble |[2] | | | 50 mg/mL |[] | | | 5% in chloroform (clear, colorless solution) |[2] | | Methanol | Soluble (almost transparent) |[] | | Acetone | Soluble |[2] | | Fats and Oils | Soluble |[3][7] | | Dimethyl Sulfoxide (DMSO) | 12.5 mg/mL (with sonication and heating to 60°C) |[15] | | Corn Oil | ≥ 1.25 mg/mL (clear solution) |[15] |

Experimental Protocols

Detailed methodologies for the determination of this compound's physical properties are crucial for reproducible research. The following sections outline standard experimental protocols.

The melting point of this compound can be accurately determined using Differential Scanning Calorimetry (DSC), which measures the heat flow associated with thermal transitions.

Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample of purified this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium).

-

Thermal Scan: The sample and reference pans are placed in the DSC cell. The temperature is then ramped up at a controlled rate (e.g., 5-10°C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. A study involving thermal analysis of this compound showed a significant endothermic peak, which concluded at a melting point of approximately 35.56 °C.[9]

The shake-flask method is a standard protocol for determining the solubility of a compound in a specific solvent.

Protocol: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed, airtight container (e.g., a screw-cap vial).

-

Equilibration: The container is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases.

-

Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17]

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., mg/mL or g/100g ).

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Logical relationship of this compound's antimicrobial mechanism of action.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. atamankimya.com [atamankimya.com]

- 5. 142-18-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. accustandard.com [accustandard.com]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

- 8. jnfuturechemical.com [jnfuturechemical.com]

- 9. Enzymatic Glycerolysis of Palm Kernel Olein-Stearin Blend for this compound Synthesis as an Emulsifier and Antibacterial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 142-18-7 [chemicalbook.com]

- 11. CAS 27215-38-9: this compound | CymitQuimica [cymitquimica.com]

- 12. CAS 142-18-7: 1-Monolaurin | CymitQuimica [cymitquimica.com]

- 13. glyceryl monolaurate, 27215-38-9 [thegoodscentscompany.com]

- 14. US8377870B2 - Antimicrobial aqueous solution and its preparation method - Google Patents [patents.google.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. Synthesis and Antibacterial Activity of 2-Monolaurin : Oriental Journal of Chemistry [orientjchem.org]

- 17. Synthesis and Antibacterial Activity 1-Monolaurin : Oriental Journal of Chemistry [orientjchem.org]

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Monolaurin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monolaurin, a monoglyceride derived from lauric acid, is a naturally occurring compound found in coconut oil and human breast milk. It has garnered significant interest in the scientific community for its broad-spectrum antimicrobial properties against a variety of pathogens, including Gram-positive and Gram-negative bacteria, and fungi.[1][2] The primary mechanism of action of this compound involves the disruption of the lipid bilayer of microbial cell membranes, leading to increased permeability and subsequent cell death.[1] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antimicrobial efficacy and for the development of new therapeutic agents.

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions. The protocols outlined below are based on established methods from the Clinical and Laboratory Standards Institute (CLSI) and have been adapted to address the lipophilic nature of this compound.

Data Presentation: MIC of this compound Against Various Microorganisms

The following tables summarize the reported MIC values of this compound against a selection of clinically relevant microorganisms. It is important to note that MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions.

| Microorganism | Strain | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | Clinical Isolates | 250 - 2000 | [3][4] |

| Staphylococcus aureus | (Methicillin-resistant S. aureus - MRSA) | 500 - 2000 | [3][5] |

| Staphylococcus aureus | 12.5 | [6] | |

| Streptococcus pyogenes | 3.9 (as a derivative) | [7] | |

| Bacillus subtilis | 30 | [6] |

| Microorganism | Strain | MIC Range (µg/mL) | Reference(s) |

| Escherichia coli | 25 | [6] | |

| Pseudomonas aeruginosa | 62.5 | [8] |

| Microorganism | Strain | MIC Range (µM) | Reference(s) |

| Candida albicans | MYA2876 | 62.5 - 125 | [9][10] |

Experimental Protocols

Two primary methods are recommended for determining the MIC of this compound: Broth Microdilution and Agar Dilution. Due to this compound's lipophilic nature, specific considerations for its solubilization are included.

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for accurate and reproducible results.

Materials:

-

This compound (high purity)

-

Ethanol or Dimethyl sulfoxide (DMSO)

-

Sterile, deionized water

-

Sterile microcentrifuge tubes or glass vials

Procedure:

-

Accurately weigh a desired amount of this compound powder.

-

Dissolve the this compound in a minimal amount of 100% ethanol or DMSO to create a high-concentration stock solution (e.g., 10,000 µg/mL). Ensure complete dissolution.

-

For broth microdilution, further dilutions should be made in the appropriate broth medium. It is recommended to keep the final concentration of the solvent (ethanol or DMSO) at a level that does not inhibit microbial growth (typically ≤1% v/v). A solvent toxicity control should always be included in the assay.

-

For agar dilution, the this compound stock solution will be added directly to the molten agar.

Broth Microdilution Method

This method is widely used for determining the MIC of antimicrobial agents in a liquid medium.[11]

Materials:

-

96-well sterile, flat-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

-

Microbial inoculum (prepared to a 0.5 McFarland standard)

-

This compound stock solution

-

Positive control antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi)

-

Sterility control (broth only)

-

Growth control (broth + inoculum)

-

Solvent control (broth + inoculum + solvent at the highest concentration used)

-

Multichannel pipette

Procedure:

-

Plate Preparation: Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.

-

Serial Dilution:

-

Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first well of a row.

-

Mix the contents of the first well thoroughly by pipetting up and down.

-

Transfer 100 µL from the first well to the second well to perform a two-fold serial dilution.

-

Continue this serial dilution process across the plate to achieve the desired concentration range. Discard 100 µL from the last well.

-

-

Inoculation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well. Add 100 µL of the diluted inoculum to each well (except the sterility control wells).

-

Controls:

-

Sterility Control: A well containing only broth.

-

Growth Control: A well containing broth and the microbial inoculum.

-

Solvent Control: A well containing broth, the microbial inoculum, and the highest concentration of the solvent used to dissolve the this compound.

-

Positive Control: A row of wells with a known antibiotic undergoing serial dilution and inoculation.

-

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as required for the specific microorganism. Fungal plates are typically incubated at 35°C for 24-48 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) in the wells.

Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[3]

Materials:

-

Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile petri dishes

-

Microbial inoculum (prepared to a 0.5 McFarland standard)

-

This compound stock solution

-

Inoculating device (e.g., multipoint replicator)

Procedure:

-

Plate Preparation:

-

Prepare a series of sterile petri dishes.

-

Melt the appropriate agar medium and cool it to 45-50°C in a water bath.

-

Add a specific volume of the this compound stock solution to a known volume of molten agar to achieve the desired final concentration. Mix thoroughly but gently to avoid air bubbles.

-

Pour the agar into the petri dishes and allow them to solidify.

-

Prepare a control plate containing agar with no this compound.

-

-

Inoculation:

-

Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

-

Spot-inoculate a standardized volume (e.g., 1-2 µL) of the inoculum onto the surface of each agar plate, including the control plate. This results in a final inoculum of approximately 10^4 CFU per spot.

-

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or as required for the specific microorganism.

-

Reading Results: The MIC is the lowest concentration of this compound on the agar plate that completely inhibits the visible growth of the microorganism at the inoculation spot.

Quality Control

To ensure the accuracy and reproducibility of MIC results, it is essential to include quality control (QC) strains with known MIC values in each experiment.[12][13][14]

Recommended QC Strains:

-

Escherichia coli ATCC 25922

-

Staphylococcus aureus ATCC 29213

-

Pseudomonas aeruginosa ATCC 27853

-

Candida parapsilosis ATCC 22019 (for antifungal testing)

The obtained MIC values for these QC strains should fall within the established acceptable ranges as defined by CLSI or other relevant regulatory bodies.

Visualizations

References

- 1. myfoodresearch.com [myfoodresearch.com]

- 2. This compound Research — this compound and More [monolaurinandmore.com]

- 3. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial interactions of this compound with commonly used antimicrobials and food components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound and Strep Throat — this compound and More [monolaurinandmore.com]

- 8. Characterisation and anti-biofilm activity of glycerol monolaurate nanocapsules against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro evaluation of antifungal activity of this compound against Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound and Candidiasis: Searching for a Biofilm Buster — this compound and More [monolaurinandmore.com]

- 11. Broth microdilution - Wikipedia [en.wikipedia.org]

- 12. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 13. microbiologyclass.net [microbiologyclass.net]

- 14. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]

Application Notes and Protocols: In Vitro Antiviral Assay for Monolaurin Against Herpes Simplex Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monolaurin, a monoglyceride derived from lauric acid, has demonstrated potential antiviral properties, particularly against enveloped viruses like Herpes Simplex Virus (HSV).[1][2] Its proposed mechanism of action involves the disruption of the viral lipid envelope, thereby interfering with viral attachment, entry, and replication.[1][2][3] These application notes provide detailed protocols for conducting in vitro assays to evaluate the antiviral efficacy of this compound against HSV-1 and HSV-2. The protocols are designed for use by researchers in virology, infectious diseases, and drug development.

Principle of Antiviral Action

This compound is believed to exert its antiviral effects by integrating into the lipid bilayer of the viral envelope, leading to its destabilization and eventual disintegration.[1][3] This disruption can prevent the virus from successfully binding to and fusing with host cells, a critical first step in the infection cycle. Additionally, this compound may interfere with later stages of viral replication, such as maturation and budding.

Data Presentation

The following tables summarize representative quantitative data for the antiviral activity and cytotoxicity of this compound against HSV-1 and HSV-2 in Vero cells. Note: The specific values presented here are illustrative and may vary depending on experimental conditions. It is crucial to determine these values empirically for each study.

Table 1: Antiviral Activity of this compound against Herpes Simplex Virus (HSV)

| Virus Strain | Assay Type | Cell Line | IC50 (µg/mL) |

| HSV-1 | Plaque Reduction Assay | Vero | [Insert experimentally determined value] |

| HSV-2 | Plaque Reduction Assay | Vero | [Insert experimentally determined value] |

| HSV-1 | Virus Yield Reduction Assay | Vero | [Insert experimentally determined value] |

| HSV-2 | Virus Yield Reduction Assay | Vero | [Insert experimentally determined value] |

IC50 (50% inhibitory concentration) is the concentration of this compound that inhibits viral plaque formation or virus yield by 50%.

Table 2: Cytotoxicity of this compound

| Cell Line | Assay Type | Incubation Time (hours) | CC50 (µg/mL) |

| Vero | MTT Assay | 48 | [Insert experimentally determined value] |

| Vero | MTT Assay | 72 | [Insert experimentally determined value] |

CC50 (50% cytotoxic concentration) is the concentration of this compound that reduces cell viability by 50%.

Table 3: Selectivity Index of this compound

| Virus Strain | Cell Line | Selectivity Index (SI) |

| HSV-1 | Vero | [Calculate as CC50 / IC50] |

| HSV-2 | Vero | [Calculate as CC50 / IC50] |

The Selectivity Index (SI) is a measure of the therapeutic window of a compound. A higher SI value indicates greater antiviral specificity.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile, nuclease-free water

-

Vortex mixer

-

Sterile microcentrifuge tubes

Protocol:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolve the this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Vortex thoroughly until the this compound is completely dissolved.

-

Prepare working solutions by diluting the stock solution in cell culture medium to the desired concentrations. Ensure the final DMSO concentration in the assays does not exceed a non-toxic level (typically ≤ 0.5%).

Preparation of this compound Solutions.

Cell Culture and Virus Propagation

Materials:

-

Vero cells (African green monkey kidney epithelial cells)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

HSV-1 and HSV-2 strains

-

Cell culture flasks and plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Propagate HSV-1 and HSV-2 stocks in Vero cells.

-

Harvest the virus when approximately 80-90% of the cell monolayer shows a cytopathic effect (CPE).

-

Titer the virus stocks using a standard plaque assay to determine the plaque-forming units per milliliter (PFU/mL).

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells.

Protocol:

-

Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Remove the medium and add fresh medium containing serial dilutions of this compound. Include a cell control (medium only) and a solvent control (medium with the highest concentration of DMSO used).

-

Incubate the plate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the cell control and determine the CC50 value.

Cytotoxicity Assay Workflow.

Plaque Reduction Assay

This assay measures the ability of this compound to inhibit the formation of viral plaques.

Protocol:

-

Seed Vero cells in 24-well plates and grow to confluence.

-

Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS).

-

In a separate tube, mix equal volumes of the virus suspension (to give ~100 PFU/well) and each this compound dilution. Incubate for 1 hour at 37°C (for virucidal effect).

-

Remove the growth medium from the cell monolayers and infect with the virus-monolaurin mixtures. Include a virus control (virus in medium) and a cell control (medium only).

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Remove the inoculum and overlay the cells with an overlay medium (e.g., DMEM containing 1% methylcellulose and the corresponding concentration of this compound).

-

Incubate for 48-72 hours until plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet).

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value.

References

Determining the In Vitro Cytotoxicity of Monolaurin Using Cell Viability Assays

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Monolaurin, a monoglyceride derived from lauric acid, is a naturally occurring compound found in coconut oil and human breast milk. It has garnered significant interest in the scientific community for its broad-spectrum antimicrobial properties. Recent studies have also begun to explore its potential as an anticancer agent. Determining the cytotoxic effects of this compound on various cell lines is a critical first step in evaluating its therapeutic potential. This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound using two common cell viability assays: the MTT assay and the LDH assay.

Mechanism of Action: this compound-Induced Cell Death

Current research suggests that this compound's cytotoxic effects, particularly in cancer cells, are mediated through the induction of apoptosis. The proposed signaling pathway involves the generation of Reactive Oxygen Species (ROS), which in turn activates a cascade of downstream signaling events. This includes the activation of the Epidermal Growth Factor Receptor (EGFR), Extracellular signal-regulated kinase (ERK), and Activator protein-1 (AP-1) pathway. Ultimately, this leads to the upregulation of the cyclin-dependent kinase inhibitor p21, a key regulator of cell cycle arrest and apoptosis.[1][2]

Data Presentation: this compound Cytotoxicity

The cytotoxic effects of this compound can vary significantly between different cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure used to express the concentration of a substance that is required to inhibit a biological process by 50%.

| Cell Line | Cell Type | Assay | IC50 Value (µg/mL) | Reference |

| MCF-7 | Human Breast Cancer | MTT | 80 | [3] |

| Hep G2 (Lauric Acid) | Human Liver Cancer | MTT | 56.46 | [4] |

| HEKn | Human Epidermal Keratinocytes | N/A | Non-toxic at 32 µg/mL | |

| Dermal Fibroblasts | Human Skin Fibroblasts | N/A | Non-toxic at 32 µg/mL | |

| HGF-1 | Human Gingival Fibroblasts | N/A | Toxic at 6.8 µg/mL | |

| OBA-9 | Human Oral Keratinocytes | N/A | Toxic at 6.8 µg/mL |

Note: The IC50 value for Hep G2 cells is for lauric acid, the precursor to this compound. While indicative, direct testing of this compound on this cell line is recommended for precise determination. Data for HEKn, Dermal Fibroblasts, HGF-1, and OBA-9 cells indicate the concentration at which toxicity was or was not observed, but do not represent calculated IC50 values.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

96-well cell culture plates

-

Multi-channel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO2 atmosphere, protected from light.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Materials:

-

This compound stock solution

-

Complete cell culture medium

-

LDH assay kit (containing LDH reaction mixture and stop solution)

-

96-well cell culture plates

-

Multi-channel pipette

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to also include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

-

Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO2 atmosphere.

-

Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution to each well.

-

Absorbance Measurement: Gently tap the plate to mix and measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm should be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cytotoxicity for each treatment group using the formula provided in the LDH assay kit manual, which typically involves subtracting the background and comparing to the maximum LDH release control.

Application Notes and Considerations for this compound

-

Solubility: this compound is a lipophilic compound and may have limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in a solvent like DMSO and then dilute it in the culture medium. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

-

Interference with MTT Assay: Due to its lipid nature, this compound may interfere with the MTT assay. Lipophilic compounds can enhance the exocytosis of formazan granules from the cells, leading to an underestimation of cell viability. Furthermore, the formazan product of the MTT assay has been shown to localize in intracellular lipid droplets.[4] It is advisable to visually inspect the cells under a microscope before and after the assay to observe formazan crystal formation and distribution.

-

LDH Assay Considerations: High concentrations of lipophilic compounds may also affect the integrity of the cell membrane and could potentially interact with the components of the LDH assay. It is important to run appropriate controls and validate the assay for the specific cell line and this compound concentrations being tested.

-

Assay Validation: When testing a new compound like this compound, it is recommended to use at least two different cytotoxicity assays based on different cellular mechanisms (e.g., metabolic activity with MTT and membrane integrity with LDH) to confirm the results and rule out potential assay-specific artifacts.

Visualizations

Caption: Experimental workflow for determining this compound cytotoxicity.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Validation Cytotoxicity Assay for Lipophilic Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. | Semantic Scholar [semanticscholar.org]

- 4. Cholesterol interferes with the MTT assay in human epithelial-like (A549) and endothelial (HLMVE and HCAE) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Monolaurin in Biological Samples using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of monolaurin in biological samples, such as plasma and tissue homogenates, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This compound, a monoglyceride derived from lauric acid, is recognized for its potent antimicrobial and immunomodulatory properties.[1][2][3] Accurate quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. The described methodology encompasses sample preparation, chromatographic conditions, and method validation parameters, ensuring a reliable and reproducible analysis.

Introduction

This compound (glycerol monolaurate) is a bioactive lipid with broad-spectrum antimicrobial activity against various pathogens, including bacteria, viruses, and fungi.[2][4] Its mechanism of action primarily involves the disruption of the lipid bilayers of microbial cell membranes and viral envelopes.[1][3][5] Additionally, this compound has been shown to modulate the host immune response by influencing T-cell signaling and the production of various cytokines.[3][6][7] Given its therapeutic potential, robust analytical methods are required to quantify this compound levels in biological samples to support preclinical and clinical drug development. This document outlines a validated HPLC-UV method for this purpose.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and ensuring accurate quantification. Two common methods are protein precipitation and liquid-liquid extraction.

a) Protein Precipitation (for Plasma/Serum Samples)

This method is rapid and suitable for high-throughput analysis.

-

To 200 µL of plasma or serum in a microcentrifuge tube, add 600 µL of cold acetonitrile (ACN) to achieve a 3:1 (v/v) ratio of ACN to sample.[8]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.

-

Transfer the clear supernatant to an HPLC vial for analysis.

b) Liquid-Liquid Extraction (for Plasma/Serum and Tissue Homogenates)

This method offers a cleaner extract by partitioning the analyte of interest into an immiscible organic solvent.

-

To 200 µL of plasma, serum, or tissue homogenate, add a suitable internal standard.

-

Add 1 mL of a mixture of ethyl acetate and isopropanol (95:5, v/v).[9]

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-UV Chromatographic Conditions

The following conditions are a starting point and may require optimization based on the specific HPLC system and column used.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (95:5, v/v) with 0.1% Trifluoroacetic Acid. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| UV Detection | 215 nm |

| Run Time | 10 minutes |

Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.995 over a defined concentration range. |

| Accuracy | Mean recovery of 85-115% for quality control samples at low, medium, and high concentrations. |

| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15%. |

| Specificity | No interfering peaks from endogenous matrix components at the retention time of this compound and the internal standard. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1; the lowest concentration on the calibration curve with acceptable precision and accuracy. |

| Stability | This compound stability in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage). |

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during method validation for this compound in human plasma.

Table 1: Linearity and Range

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| This compound | 0.1 - 25 | ≥ 0.997 |

Table 2: Accuracy and Precision

| QC Level | Concentration (µg/mL) | Intra-day Precision (% RSD) (n=6) | Inter-day Precision (% RSD) (n=6, 3 days) | Accuracy (% Recovery) |

| Low | 0.3 | < 10 | < 12 | 95 - 105 |

| Medium | 5 | < 8 | < 10 | 98 - 102 |

| High | 20 | < 6 | < 8 | 97 - 103 |

Table 3: Sensitivity

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.03 |

| Limit of Quantification (LOQ) | 0.1 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

Antimicrobial Mechanism of this compound

Caption: this compound's antimicrobial mechanism of action.

Immunomodulatory Effects of this compound

Caption: this compound's immunomodulatory effects on host cells.

Conclusion

The HPLC-UV method detailed in this application note provides a robust and reliable approach for the quantification of this compound in biological samples. The protocol is suitable for use in research and drug development settings, enabling the accurate assessment of this compound's pharmacokinetic profile and its correlation with pharmacodynamic outcomes. Proper method validation is essential to ensure data quality and regulatory compliance.

References

- 1. myfoodresearch.com [myfoodresearch.com]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound – Impressive Antimicrobial and More | Designs for Health [casi.org]

- 6. Frontiers | Effects of this compound on Oral Microbe–Host Transcriptome and Metabolome [frontiersin.org]

- 7. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. HPLC analysis and pharmacokinetic study of quercitrin and isoquercitrin in rat plasma after administration of Hypericum japonicum thunb. extract - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of Monolaurin Stock Solutions for Cell Culture Experiments

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Monolaurin, a monoglyceride derived from lauric acid, is a compound of significant interest in biomedical research due to its broad-spectrum antimicrobial and potential immunomodulatory properties. Its activity against various pathogens, including bacteria and enveloped viruses, has been extensively documented. For researchers in cell biology and drug development, accurate and reproducible in vitro studies are crucial to understanding its mechanisms of action and therapeutic potential. A critical first step in these investigations is the proper preparation of this compound stock solutions for use in cell culture experiments. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions to ensure experimental consistency and reliability.

Data Presentation: Quantitative Summary

The following table summarizes key quantitative data for the preparation and use of this compound in cell culture experiments, compiled from various research sources.

| Parameter | Value/Range | Solvent | Cell Type/Application | Source |

| Stock Solution Concentration | 2 mg/mL | DMSO (5%) in TSB media | Antibacterial assays (S. epidermidis) | [1] |

| 200 mg/mL | 100% Ethanol | Inhibition of lipase production (S. aureus, S. epidermidis) | [2] | |

| 182 mM | Chloroform | Biofilm inhibition studies | ||

| Working Concentration | 1.953 - 1000 µg/mL | Cell Culture Media | Antibacterial (S. epidermidis) | [1] |

| 5 - 25 µg/mL | Cell Culture Media | Inhibition of bacterial lipase | [2] | |

| 2 - 32 µg/mL | Cell Culture Media | Cytotoxicity assays (HEKn, Dermal Fibroblasts) | ||

| Cytotoxicity (IC50/Toxic Concentration) | > 32 µg/mL | Cell Culture Media | HEKn and Dermal Fibroblasts | |

| > 25 µg/mL | Cell Culture Media | B16 Melanoma cells | [3] | |

| Solvent Concentration in Final Culture | < 1% | DMSO | General cell culture | [4] |

| < 0.5% | DMSO | General cell culture | [5] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol is suitable for most cell culture applications where a high concentration stock is required.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)

-

Sterile, nuclease-free microcentrifuge tubes for aliquoting

-

Vortex mixer

-

Water bath or sonicator (optional)

-

Sterile 0.22 µm syringe filter

Procedure:

-

Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare a 100 mg/mL stock solution, weigh 100 mg of this compound.

-

Initial Dissolution: Transfer the weighed this compound into a sterile conical tube. Add a small volume of DMSO to create a concentrated slurry.

-

Complete Dissolution: Add the remaining volume of DMSO to achieve the final desired concentration. For a 100 mg/mL stock, add a total of 1 mL of DMSO.

-

Mixing: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained.

-

Gentle Heating/Sonication (Optional): If the this compound does not readily dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can aid in dissolution. Avoid excessive heating, as it may degrade the compound.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is crucial for preventing contamination of cell cultures.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound and introduce contamination.

-

Storage: Store the aliquots at -20°C, protected from light. Properly stored, the stock solution should be stable for several months.

Protocol 2: Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into cell culture medium to the desired final concentration for the experiment.

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your cell culture medium. For example, to prepare 1 mL of a 100 µg/mL working solution from a 100 mg/mL stock, you would perform a 1:1000 dilution (add 1 µL of stock to 999 µL of medium).

-

Dilution: In a sterile tube, add the calculated volume of the stock solution to the appropriate volume of pre-warmed cell culture medium.

-

Mixing: Mix the working solution thoroughly by gentle pipetting or vortexing.

-

Application to Cells: Add the freshly prepared working solution to your cell cultures. Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture is non-toxic to the cells, typically below 0.5%[5]. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

Visualizations

Mechanism of Action of this compound

Caption: General mechanism of this compound's action on a eukaryotic cell.

Experimental Workflow: Cytotoxicity Assay (MTT Assay)

Caption: Workflow for determining this compound cytotoxicity using an MTT assay.

References

- 1. The 1-monolaurin inhibit growth and eradicate the biofilm formed by clinical isolates of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Dietary compounds as potent inhibitors of the signal transducers and activators of transcription (STAT) 3 regulatory network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Studies of Monolaurin in Animal Models of Bacterial Infection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo studies utilizing monolaurin in various animal models of bacterial infection. Detailed protocols for key experiments are provided to facilitate the design and execution of similar research.

Introduction

This compound, a monoglyceride derived from lauric acid, has demonstrated significant antimicrobial properties against a broad spectrum of pathogens. Its potential as a therapeutic agent is being actively explored in various preclinical animal models. This document summarizes key findings from in vivo studies and provides detailed experimental protocols for researchers investigating the antibacterial efficacy of this compound.

Data Presentation: Summary of In Vivo this compound Studies